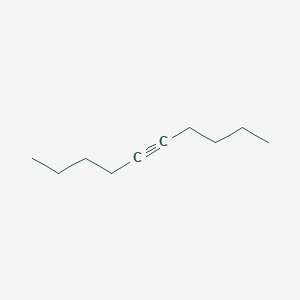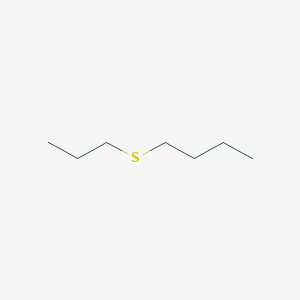
2-(Sulfinoamino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sulfinoamino)benzoic acid, commonly known as SABA, is a chemical compound that has gained significant attention in the scientific research community due to its diverse range of applications. SABA is a sulfonated amino acid that is widely used in biochemical and physiological studies due to its unique properties.
Wirkmechanismus
SABA works by reacting with sulfhydryl groups on proteins, which can then be used to label or modify the protein. SABA is a highly specific reagent, and it reacts only with sulfhydryl groups, making it an ideal probe for studying proteins.
Biochemische Und Physiologische Effekte
SABA has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the function of ion channels. SABA has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using SABA in lab experiments include its high specificity, ease of synthesis, and ability to label proteins with sulfhydryl groups. However, SABA has some limitations, including the potential for non-specific labeling and the need for careful optimization of labeling conditions.
Zukünftige Richtungen
There are many potential future directions for research on SABA, including the development of new labeling strategies, the investigation of its antioxidant properties, and the exploration of its potential therapeutic applications. Additionally, the use of SABA in combination with other probes and techniques may lead to new insights into the structure and function of proteins.
Synthesemethoden
SABA can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with sodium bisulfite, or the reaction of 2-chlorobenzoic acid with sodium sulfite and ammonia. The synthesis of SABA is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
Wissenschaftliche Forschungsanwendungen
SABA has been extensively used in scientific research as a probe for investigating the structure and function of proteins. SABA can be used to label proteins with sulfhydryl groups, which can then be used for a variety of applications, including protein purification, protein-protein interactions, and protein localization studies.
Eigenschaften
CAS-Nummer |
125786-66-5 |
|---|---|
Produktname |
2-(Sulfinoamino)benzoic acid |
Molekularformel |
C7H7NO4S |
Molekulargewicht |
201.2 g/mol |
IUPAC-Name |
2-(sulfinoamino)benzoic acid |
InChI |
InChI=1S/C7H7NO4S/c9-7(10)5-3-1-2-4-6(5)8-13(11)12/h1-4,8H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
NGIXXBBKFOVSRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)O |
Synonyme |
Benzoic acid, 2-(sulfinoamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















